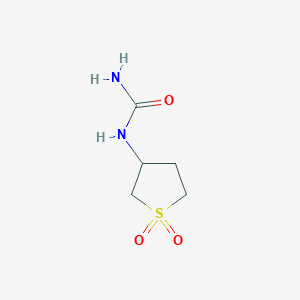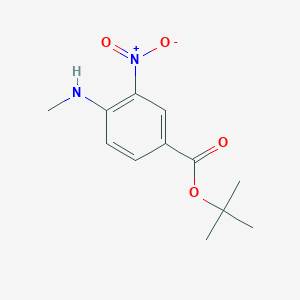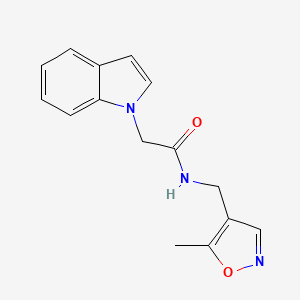
2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. The compound is known for its unique structure, which makes it a promising candidate for the development of novel drugs.
作用機序
The mechanism of action of 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide has several biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the activity of certain enzymes. It has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide in lab experiments is its unique structure, which makes it a promising candidate for the development of novel drugs. However, the compound has some limitations, such as its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide. One direction is the development of new derivatives of the compound that have improved solubility and bioavailability. Another direction is the investigation of the compound's potential application in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its potential application in the development of novel drugs.
Conclusion:
In conclusion, 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential application in the development of novel drugs. The compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. However, further research is needed to fully understand the compound's mechanism of action and to develop new derivatives of the compound with improved solubility and bioavailability.
合成法
The synthesis of 2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide involves the reaction between 2-(1H-indol-1-yl)acetic acid and 5-methylisoxazole-4-carboxylic acid, followed by the addition of thionyl chloride and then the reaction with methylamine. The final product is obtained by the addition of acetic acid.
科学的研究の応用
2-(1H-indol-1-yl)-N-((5-methylisoxazol-4-yl)methyl)acetamide has been extensively studied for its potential application in the development of drugs for the treatment of various diseases. Several studies have shown that the compound exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-indol-1-yl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-13(9-17-20-11)8-16-15(19)10-18-7-6-12-4-2-3-5-14(12)18/h2-7,9H,8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJWLFRXEYFPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

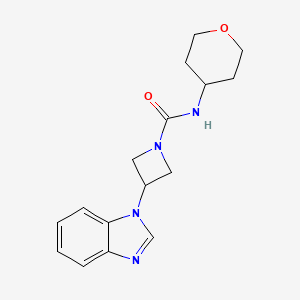

![2-[2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetyl]-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2851222.png)
![4-Chloro-3-[(methylsulfanyl)methyl]aniline](/img/structure/B2851223.png)
![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline](/img/structure/B2851224.png)
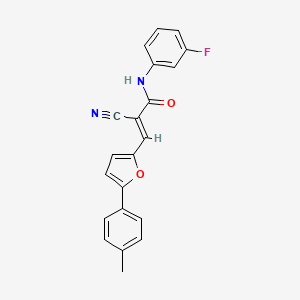
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2851228.png)
![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2851231.png)
![[5-(propan-2-yloxy)-1H-indol-3-yl]methanamine](/img/structure/B2851232.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid](/img/structure/B2851233.png)
![Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2851235.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide](/img/structure/B2851236.png)
